molecular formula C19H24N4O4 B2613837 N,1-bis(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900869-55-8

N,1-bis(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2613837
CAS No.: 900869-55-8
M. Wt: 372.425
InChI Key: JILKVCSPUMHZIH-UHFFFAOYSA-N
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Description

This compound belongs to the pyridopyrrolopyrimidine class, characterized by a fused tricyclic scaffold with a carboxamide moiety at position 2 and dual 3-methoxypropyl substituents at positions 1 and N. Its IUPAC name reflects the bis(3-methoxypropyl) groups and the 4-oxo-1,4-dihydro core . The 3-methoxypropyl groups likely enhance solubility and modulate pharmacokinetics compared to bulkier aryl substituents .

Properties

IUPAC Name

N,6-bis(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-26-11-5-8-20-18(24)15-13-14-17(22(15)10-6-12-27-2)21-16-7-3-4-9-23(16)19(14)25/h3-4,7,9,13H,5-6,8,10-12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILKVCSPUMHZIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CC2=C(N1CCCOC)N=C3C=CC=CN3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-bis(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solution-phase parallel synthesis and high-throughput evaluation are employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N,1-bis(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .

Mechanism of Action

The mechanism of action of N,1-bis(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or other proteins involved in cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Antimicrobial and Antiviral Profiles

  • Antibiofilm Activity: Analogs with 3-methoxypropyl groups (e.g., compound 4d) exhibit moderate antibiofilm activity against S. aureus (MIC: 75 mg/L for 6b) but are ineffective against P. aeruginosa and E. coli (MIC >200 mg/L) .
  • Anti-Tubercular Activity : Compound 1 (with benzyl and imidazolylpropyl groups) inhibits M. smegmatis (MIC: 50 mg/mL) and MDR-M. tuberculosis (MIC: 20 mg/mL) via Ag85C binding .
  • SARS-CoV-2 Mpro Inhibition : Intermediate 17 (methyl ester precursor) is inactive (IC50 >100 µM), suggesting carboxamide substitution is critical for antiviral activity .

Physicochemical Properties

  • Solubility : 3-Methoxypropyl derivatives (e.g., 4d) show improved aqueous solubility compared to aryl-substituted analogs (e.g., 21) due to ether oxygen hydrogen-bonding capacity .
  • pKa and Density : Predicted pKa ~14.76 and density ~1.24 g/cm³ for 3-methoxypropyl derivatives align with moderate lipophilicity .

Key Research Findings and Implications

  • Substituent-Driven Activity : The bis(3-methoxypropyl) groups in the target compound likely enhance cell permeability and metabolic stability compared to benzyl or aryl analogs, though this may trade off with reduced target affinity .
  • Synthetic Flexibility : The scaffold’s modular synthesis allows rapid diversification, enabling optimization for specific therapeutic targets (e.g., tuberculosis, viral proteases) .

Biological Activity

N,1-bis(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article aims to consolidate and analyze the existing literature on the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and structural characteristics.

Structural Characteristics

The compound belongs to a class of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines, which are known for their diverse biological activities. The structure comprises a pyrimidine core with substituents that enhance its pharmacological properties. Notably, the presence of the carboxamide group is crucial for its biological interactions.

Antiviral Activity

Recent studies have demonstrated that derivatives of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine exhibit significant antiviral properties. For instance, a set of compounds was synthesized and evaluated against the COVID-19 virus using Vero cells. Results indicated that many derivatives showed over 90% inhibition of viral growth at specific concentrations while maintaining low cytotoxicity levels . The mechanism involves interaction with the main protease (Mpro) of the virus, suggesting a targeted antiviral action.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro assays revealed that derivatives exhibited potent antiproliferative effects against pancreatic adenocarcinoma cells (CFPAC-1), with IC50 values indicating strong growth inhibition. The observed effects were attributed to apoptosis induction and necrosis in tumor cells .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Viral Proteases : The interaction with viral proteases disrupts the replication cycle of viruses such as SARS-CoV-2.
  • Induction of Apoptosis : In cancer cells, the compound triggers apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : Some studies suggest that it may cause cell cycle arrest at specific phases, further contributing to its anticancer properties.

Study 1: Antiviral Efficacy

A study published in 2022 investigated a series of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines for their antiviral activity against COVID-19. The findings showed that the majority of synthesized compounds displayed significant antiviral activity with minimal cytotoxic effects on Vero cells. Molecular docking studies confirmed favorable interactions with Mpro, validating their potential as therapeutic agents against viral infections .

Study 2: Anticancer Activity

Another investigation focused on the antiproliferative effects of similar compounds on various cancer cell lines. The results highlighted that certain derivatives led to significant growth inhibition in pancreatic cancer cells. The study emphasized the importance of structural modifications in enhancing biological activity while minimizing toxicity to normal cells .

Data Summary

Biological Activity IC50 Value (µM) Cell Line Mechanism
Antiviral>90% inhibitionVero cellsMpro inhibition
Anticancer0.79CFPAC-1 (pancreatic)Apoptosis induction

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